molecular formula C8H16N2 B13185456 1-(Azetidin-2-ylmethyl)pyrrolidine

1-(Azetidin-2-ylmethyl)pyrrolidine

Cat. No.: B13185456
M. Wt: 140.23 g/mol
InChI Key: CCMMSIBMZLGFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-2-ylmethyl)pyrrolidine is a specialized organic compound designed for research and development applications. This chemical features a unique molecular structure comprising two saturated nitrogen-containing heterocycles—azetidine and pyrrolidine—linked by a methylene bridge. This architecture makes it a valuable scaffold and intermediate in medicinal chemistry, particularly for constructing novel molecules with potential biological activity. Heterocyclic compounds containing nitrogen are of profound importance in drug discovery, often serving as key pharmacophores in active pharmaceutical ingredients (APIs) . The azetidine ring, a four-membered saturated heterocycle, is increasingly explored in drug design as a strategy to optimize the physicochemical and metabolic properties of lead compounds. The pyrrolidine ring is a common feature in many therapeutic agents. Researchers can utilize this bifunctional compound as a versatile building block for developing ligands that target various enzymes and receptors. Potential applications include its use as a synthetic precursor for antibacterial agents , and its structural motifs are relevant in the design of compounds with potential neuroprotective or anti-inflammatory properties . All shipments of this product are strictly for laboratory research purposes and are classified as "For Research Use Only." This chemical is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C8H16N2/c1-2-6-10(5-1)7-8-3-4-9-8/h8-9H,1-7H2

InChI Key

CCMMSIBMZLGFBV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2CCN2

Origin of Product

United States

Synthetic Methodologies for 1 Azetidin 2 Ylmethyl Pyrrolidine and Its Precursors

Strategies for Azetidine (B1206935) Ring Formation

The formation of the strained four-membered azetidine ring is a cornerstone of synthesizing the target molecule. Chemists have devised several approaches that leverage different types of chemical transformations to build this heterocyclic system.

Electrophilic cyclization represents a powerful class of reactions for azetidine synthesis, where an electrophile activates a carbon-carbon double bond within a molecule, prompting a nucleophilic attack from a tethered nitrogen atom to close the ring.

Iodine can act as an effective electrophile to initiate the cyclization of unsaturated amine derivatives. nih.gov In the context of azetidine synthesis, this method, known as iodocyclization, involves the reaction of a homoallylamine (an amine with a double bond at the C4-C5 position) with an iodine source. The electrophilic iodine activates the alkene, which is then attacked by the intramolecular amine nucleophile. This process, a 4-exo-tet cyclization, forms an iodomethyl-substituted azetidine ring. While effective for some systems, the regioselectivity of the cyclization is a critical factor governed by Baldwin's rules. nih.gov

Intramolecular amination reactions are a prominent strategy for forming azetidine rings. These methods often rely on transition metal catalysis to facilitate the formation of the carbon-nitrogen bond. nih.gov A particularly effective approach is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. nih.gov This reaction typically uses a directing group, such as a picolinamide (B142947) (PA) group attached to the amine substrate, to guide the palladium catalyst to a specific C-H bond at the γ-position. nih.govacs.org The C-H bond is activated, allowing the nitrogen atom to form the four-membered ring. acs.org This methodology is valued for its efficiency, often requiring low catalyst loading and utilizing readily available reagents. nih.govorganic-chemistry.org More recent developments have focused on Pd(II)-catalyzed γ-C(sp³)–H amination using an oxidant to promote the key reductive elimination step from a Pd(IV) intermediate, further expanding the functional group tolerance of this transformation. rsc.org

Table 1: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination

Substrate TypeCatalystOxidant/AdditiveSolventTemperature (°C)Yield (%)Reference
Picolinamide (PA)-protected aminePd(OAc)₂PhI(OAc)₂Toluene10060-95 nih.gov
Amino-alkyl substratePalladium(II)Benziodoxole tosylate / AgOAcDichloroethane8055-88 rsc.org

The reductive cyclization of imines provides another pathway to azetidine derivatives. One notable method involves a zirconium-catalyzed reaction. In this approach, the treatment of an imine with ethylmagnesium chloride (EtMgCl) in the presence of a zirconium catalyst generates a C,N-dimagnesiated compound. This intermediate can then undergo cyclization to form the azetidine ring. This strategy offers a route to various substituted nitrogen-containing heterocycles, including azetidines. organic-chemistry.org A related concept is the reduction of 2-azetines, which are cyclic imines. The strained double bond within the 2-azetine ring is readily reduced through methods like metal-catalyzed hydrogenation (e.g., using Pd/C) or hydride reagents (e.g., LiAlH₄) to yield the corresponding saturated azetidine. nih.gov

An innovative approach to azetidine synthesis involves the contraction of a larger, more readily available ring, such as a pyrrolidine (B122466). A robust method has been developed for the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov The process is initiated by the nucleophilic attack (e.g., by an alcohol) on the activated amide carbonyl of the N-sulfonylpyrrolidinone. This leads to the opening of the five-membered ring to form an α-bromocarbonyl intermediate that contains a γ-amide anion. rsc.org This intermediate then undergoes a rapid intramolecular Sₙ2 cyclization, where the nitrogen anion displaces the α-bromide, resulting in the formation of an α-carbonylated N-sulfonylazetidine. rsc.orgacs.org This one-pot nucleophilic addition–ring contraction sequence is efficient and can incorporate various nucleophiles. nih.gov

Table 2: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

NucleophileBaseSolventTemperature (°C)Yield (%)Reference
MethanolK₂CO₃MeCN/MeOH6085-95 rsc.org
PhenolK₂CO₃MeCN6070-80 acs.org
AnilineK₂CO₃MeCN6065-75 nih.gov

The reduction of azetidin-2-ones, commonly known as β-lactams, is a widely used and highly effective method for synthesizing N-substituted azetidines. acs.org The accessibility of β-lactams through well-established chemical routes, such as the Staudinger ketene-imine cycloaddition, makes this a very practical approach. mdpi.comacs.org The carbonyl group of the β-lactam can be efficiently reduced to a methylene (B1212753) group using various reducing agents. Common reagents for this transformation include diborane (B8814927) (B₂H₆) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and alane (AlH₃). This reduction typically proceeds in high yield and, importantly, retains the stereochemistry of the substituents on the azetidine ring. acs.org

Aza-Paterno-Büchi Reactions

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction has seen significant advancements, including the use of visible light, which enhances its applicability and appeal for sustainable chemistry. acs.org

Recent research has demonstrated the utility of visible-light-mediated aza-Paterno-Büchi reactions for accessing monocyclic azetidines. acs.orgchemrxiv.org For instance, acyclic ketone-derived sulfonylimines, previously challenging substrates, can now be reacted with activated alkenes like styrenes and dienes to form 2,2-disubstituted monocyclic azetidines. acs.org A key advantage of this approach is the ability to deprotect the resulting N-sulfonyl azetidines to yield the free N-H azetidines, which are versatile intermediates for further functionalization. acs.org The mechanism can be modulated by the choice of the imine substituent, allowing for control over the initial bond formation (C-C vs. C-N) and overcoming previous steric limitations. acs.org

The scope of the aza-Paterno-Büchi reaction has been expanded to include intermolecular photocycloadditions of 2-isoxazoline-3-carboxylates with alkenes, providing another route to functionalized azetidines. rsc.org These reactions often proceed via a singlet or triplet excited state of the imine, depending on the specific reactants and conditions. chemrxiv.orgresearchgate.net While historically met with challenges, recent improvements and the discovery of new reaction protocols have overcome many long-standing issues in this field. nih.gov

Table 1: Examples of Aza-Paterno-Büchi Reactions for Azetidine Synthesis

Imine ComponentAlkene ComponentCatalyst/ConditionsProduct TypeReference
Acyclic SulfonylimineStyreneVisible Light2,2-Disubstituted Monocyclic Azetidine acs.org
Acyclic OximeAlkeneVisible Light, Triplet Energy TransferMonocyclic Azetidine chemrxiv.org
2-Isoxazoline-3-carboxylateAlkenePhotocycloadditionFunctionalized Azetidine rsc.org

Transition-Metal Catalyzed Routes to Azetidines

Transition-metal catalysis has emerged as a powerful tool for the synthesis of azetidines, offering novel pathways and excellent control over selectivity. rsc.org These methods often involve the formation of strained rings through processes that might be energetically unfavorable under thermal conditions.

Palladium-catalyzed intramolecular γ-C(sp³)–H amination is a notable strategy for constructing functionalized azetidines. rsc.orgnih.gov This reaction utilizes a picolinamide (PA) directing group to facilitate the activation of a typically unreactive C-H bond, leading to cyclization. nih.gov The process often involves an oxidant, such as benziodoxole tosylate, and an additive like silver acetate (B1210297) (AgOAc) to promote reductive elimination from a Pd(IV) intermediate. rsc.org This methodology has proven effective for creating various azabicyclic scaffolds. nih.gov

Copper catalysis has also been successfully employed in azetidine synthesis. A photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes provides access to azetidines. nih.gov This method proceeds through a tertiary carbon radical that undergoes a 4-exo-trig cyclization. nih.gov Additionally, copper catalysts can facilitate the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents, yielding bis-functionalized azetidines. organic-chemistry.org

Other transition metals like lanthanum have shown utility. For example, La(OTf)₃ catalyzes the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even in the presence of sensitive functional groups. frontiersin.org

Table 2: Transition-Metal Catalyzed Routes to Azetidines

Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Palladium(II) / PicolinamideIntramolecular γ-C(sp³)–H AminationAliphatic AminesFunctionalized Azetidines rsc.orgnih.gov
Copper / Visible Light[3+1] Radical Cascade CyclizationAliphatic Amines, AlkynesAzetidines nih.gov
La(OTf)₃Intramolecular Aminolysiscis-3,4-Epoxy AminesAzetidines frontiersin.org
Copper(II) TriflateAlkylation1-Azabicyclo[1.1.0]butane, Organometal ReagentsBis-functionalized Azetidines organic-chemistry.org

Strategies for Pyrrolidine Ring Formation

The pyrrolidine ring is a ubiquitous feature in natural products and pharmaceuticals. Its synthesis has been extensively studied, leading to a diverse array of reliable methods.

Cyclization of Homoallylamines

The cyclization of homoallylamines and related structures is a common and effective strategy for constructing the pyrrolidine ring. One such method involves a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of chiral N-allyl oxazolidines. nih.gov This sequence allows for the diastereoselective synthesis of pyrrolidines. nih.gov

Another approach is the alkene aza-Cope-Mannich cyclization. This reaction between a 2-hydroxy homoallyl tosylamine and an aldehyde, often catalyzed by iron(III) salts, proceeds through a γ-unsaturated iminium ion and a 2-azonia- nih.govnih.gov-sigmatropic rearrangement to furnish 3-alkyl-1-tosyl pyrrolidines. organic-chemistry.org

Aza-Michael Addition to Unsaturated Esters

The aza-Michael addition, the nucleophilic addition of an amine to an electron-deficient alkene, is a powerful C-N bond-forming reaction widely used for pyrrolidine synthesis. ntu.edu.sgrsc.org This reaction can be performed intramolecularly to construct the pyrrolidine ring. For instance, an enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines, activated by a thioacrylate group, can be catalyzed by a chiral phosphoric acid to produce enantioenriched pyrrolidines. whiterose.ac.uk

The reaction is versatile, accommodating a range of substitutions to form 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk The use of hydrazides as nucleophiles in aza-Michael reactions has also been explored, showing that they can effectively undergo a bis-Michael reaction with divinyl sulfone under thermal, catalyst-free conditions to form polymers, highlighting the reactivity of the aza-Michael addition. nih.gov

Table 3: Aza-Michael Addition for Pyrrolidine Synthesis

NucleophileMichael AcceptorCatalyst/ConditionsProduct TypeReference
Cbz-protected bis-homoallylic amineThioacrylateChiral Phosphoric AcidEnantioenriched Pyrrolidines whiterose.ac.uk
Amines/HydrazidesN-vinylsulfonylpyrrolidine-2-Aryl-1-sulfonylpyrrolidines mdpi.com
HydrazidesDivinyl SulfoneThermal, Catalyst-freePolymeric Adducts nih.gov
Taurine/CiprofloxacinN-vinylsulfonylpyrrolidine-Substituted Pyrrolidines mdpi.com

Intramolecular Amination of Unactivated C-H Bonds

The direct functionalization of unactivated C-H bonds represents a highly efficient and atom-economical approach to heterocycle synthesis. Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been successfully applied to the synthesis of pyrrolidines. nih.govnih.gov These reactions often employ a directing group, such as picolinamide, to position the metal catalyst in proximity to the targeted C-H bond. nih.gov This strategy allows for the construction of complex polycyclic nitrogen-containing heterocycles from simple aliphatic amines. nih.gov

More recently, biocatalytic approaches have emerged. Directed evolution of cytochrome P411 has yielded enzymes capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with good enantioselectivity. acs.org This enzymatic platform leverages alkyl nitrene insertion into C-H bonds, offering a green and highly selective alternative to traditional metal catalysis. acs.org

Copper-catalyzed intramolecular amination of remote unactivated C(sp³)-H bonds also provides a mild and effective route to pyrrolidines, demonstrating good functional group tolerance and complete regio- and chemoselectivity. organic-chemistry.org

Organocatalytic [3+2] Cycloaddition Pathways

The [3+2] cycloaddition reaction is a cornerstone of five-membered ring synthesis. Organocatalytic versions of this reaction, particularly those involving azomethine ylides, provide a powerful and enantioselective route to highly substituted pyrrolidines. nih.govnih.gov

In these reactions, azomethine ylides, often generated in situ, react with various dipolarophiles. For example, the organocatalytic enantioselective [3+2] cycloaddition of α,β-unsaturated aldehydes and azomethine ylides can produce densely substituted, enantiopure pyrrolidines. nih.gov These pyrrolidine intermediates can then be used in further transformations, such as ring-closing metathesis, to construct more complex bicyclic systems like pyrrolizidines and indolizidines. nih.gov

Iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams has also been developed. nih.govunife.it These ylides undergo subsequent [3+2] dipolar cycloaddition reactions with electron-deficient alkenes to afford a wide range of highly substituted pyrrolidines and polycyclic amine products under mild conditions. nih.govunife.it Silver catalysts have also been shown to be effective in promoting the [3+2] cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides to give highly functionalized proline derivatives with excellent diastereoselectivity. acs.org

Table 4: Organocatalytic [3+2] Cycloaddition for Pyrrolidine Synthesis

Azomethine Ylide SourceDipolarophileCatalystProduct TypeReference
Azomethine Ylideα,β-Unsaturated AldehydeOrganocatalystEnantiopure Substituted Pyrrolidines nih.gov
Tertiary Amide/LactamElectron-deficient AlkeneIridium ComplexHighly Substituted Pyrrolidines nih.govunife.it
Azomethine YlideN-tert-ButanesulfinylazadieneSilver CarbonateDensely Substituted Proline Derivatives acs.org

Coupling Reactions and Linker Formation for 1-(Azetidin-2-ylmethyl)pyrrolidine

The formation of the bond between the azetidine and pyrrolidine rings is a pivotal step in the synthesis of the target molecule. This is typically achieved through coupling reactions where one ring, functionalized with a reactive group, is joined to the other.

A common and effective strategy for introducing the methyl linker involves the reaction of a pre-formed azetidine derivative, activated at the 2-position, with pyrrolidine. One of the most direct methods is the nucleophilic substitution of a 2-(halomethyl)azetidine with pyrrolidine. For instance, a protected 2-(iodomethyl)azetidine can be reacted with pyrrolidine, which acts as a nucleophile, to displace the iodide and form the desired C-N bond .

Another powerful method for forging the C-N bond is reductive amination . This approach involves the reaction of an azetidine-2-carbaldehyde with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) thieme-connect.deyoutube.com. The general mechanism involves the initial formation of a carbinolamine, followed by dehydration to the iminium ion, which is then reduced youtube.com. This method is widely applicable in the synthesis of secondary and tertiary amines thieme-connect.de.

The requisite azetidine-2-carbaldehyde can be prepared from a corresponding precursor, such as a protected azetidine-2-carboxylic acid or azetidine-2-methanol, through standard functional group transformations. For example, the oxidation of N-protected azetidine-2-methanol would yield the desired aldehyde.

A summary of potential coupling strategies is presented in the table below.

Coupling StrategyAzetidine PrecursorPyrrolidine ReagentKey Reaction
Nucleophilic SubstitutionN-Boc-2-(iodomethyl)azetidinePyrrolidineSN2 displacement
Reductive AminationN-Boc-azetidine-2-carbaldehydePyrrolidineImine/Iminium ion formation and reduction

Table 1: Strategies for Methyl Linker Introduction

In a sequential synthesis approach, one heterocyclic ring is constructed first, followed by the formation of the second ring. This strategy allows for a modular and often more controlled synthesis. For instance, a chiral pyrrolidine derivative can be used as a starting point, to which a functionalized three-carbon unit is appended, followed by cyclization to form the azetidine ring.

Conversely, an appropriately substituted azetidine can serve as the scaffold for the subsequent construction of the pyrrolidine ring. The formation of the azetidine ring itself is often achieved through the intramolecular cyclization of a 1,3-amino alcohol or a related derivative with a suitable leaving group at the 3-position acs.org. Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has also emerged as a powerful tool for the synthesis of azetidines psu.edu.

The pyrrolidine ring can be synthesized through various methods, including the cyclization of acyclic precursors. nih.gov For example, a 1,4-dihalide can react with a primary amine in a cyclocondensation reaction to form the pyrrolidine ring. nih.gov Another common method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which provides a direct route to substituted pyrrolidines. nih.govrsc.org

While a specific one-pot cascade reaction for the direct synthesis of this compound is not extensively documented, the principles of cascade reactions are highly relevant for the efficient construction of such complex heterocyclic systems. Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of step economy and reduced waste.

For example, a hypothetical cascade could involve the reaction of a suitable acyclic precursor that undergoes a series of intramolecular reactions to form both rings in a single operational sequence. An iridium-catalyzed reductive generation of an azomethine ylide from a tertiary amide, followed by a [3+2] dipolar cycloaddition, is a known one-pot process for synthesizing functionalized pyrrolidines. nih.gov A similar strategy, starting with a precursor already containing a latent azetidine moiety, could potentially be developed.

Furthermore, cascade reactions involving aza-Prins cyclization combined with other transformations have been used to create complex nitrogen-containing heterocycles. researchgate.net The development of a novel cascade process for this compound would represent a significant advancement in the synthesis of this class of compounds.

Enantioselective and Diastereoselective Synthesis

The presence of a stereocenter at the 2-position of the azetidine ring necessitates the use of enantioselective or diastereoselective methods to obtain single-enantiomer products, which is crucial for their potential biological applications.

The synthesis of enantiomerically enriched 2-substituted azetidines can be effectively achieved using chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome of subsequent reactions. After the desired stereocenter is set, the auxiliary can be removed.

One approach involves the use of a chiral amine, such as (S)-1-phenylethylamine, which can act as both a nitrogen source and a chiral auxiliary in the synthesis of azetidine-2-carboxylic acid derivatives. The diastereomers formed can then be separated and the auxiliary removed.

More recently, the use of chiral sulfinamides, such as Ellman's tert-butanesulfinamide, has proven to be a general and scalable method for the synthesis of enantioenriched C2-substituted azetidines. This approach offers strong chiral induction and the sulfinamide group can be readily cleaved after the formation of the azetidine ring.

Asymmetric catalysis provides another powerful tool for the enantioselective synthesis of azetidines. Chiral ligands complexed to a metal catalyst can create a chiral environment that directs the stereochemical course of the reaction. For example, copper-catalyzed enantioselective [3+1]-cycloadditions have been developed to access tetrasubstituted 2-azetines, which can be further functionalized. nih.gov

MethodChiral SourceExample
Chiral Auxiliary(S)-1-PhenylethylamineSynthesis of azetidine-2-carboxylic acid derivatives
Chiral Auxiliarytert-ButanesulfinamideGeneral synthesis of C2-substituted azetidines
Asymmetric CatalysisChiral Ligand-Metal ComplexCopper-catalyzed enantioselective [3+1]-cycloaddition

Table 2: Enantioselective Methods for Azetidine Synthesis

Stereocontrol in the synthesis of the pyrrolidine ring is equally important, especially if substituents on the pyrrolidine ring are desired. The stereoselective synthesis of pyrrolidines can be achieved from both cyclic and acyclic precursors. nih.gov

Starting from chiral precursors, such as proline or 4-hydroxyproline (B1632879) (the chiral pool approach), provides a straightforward way to introduce chirality into the pyrrolidine ring. nih.govyoutube.com These naturally occurring amino acids are readily available in enantiomerically pure form and can be elaborated into a wide range of substituted pyrrolidines.

For syntheses starting from acyclic precursors, stereocontrol can be achieved through various methods. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly powerful method, capable of creating up to four contiguous stereocenters with high levels of control. rsc.orgmappingignorance.org The choice of catalyst and reaction conditions can often be tuned to favor the formation of a specific diastereomer.

Transaminases have also been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, offering a biocatalytic route to enantiopure products. nih.govacs.org

Iodine-mediated cyclization of homoallyl amines can deliver cis-2,4-disubstituted azetidines, which can then be isomerized to cis-pyrrolidines with complete stereocontrol upon heating. nih.govdntb.gov.ua This method highlights the potential for stereochemical relay from one ring system to another.

MethodApproachKey Features
Chiral PoolUse of (S)-proline or (R)-prolineReadily available chiral starting materials
Asymmetric Catalysis1,3-Dipolar cycloaddition of azomethine ylidesHigh stereocontrol, potential for multiple stereocenters
BiocatalysisTransaminase-mediated cyclizationEnantiocomplementary synthesis
Substrate ControlIsomerization of iodo-azetidinesComplete stereocontrol transfer

Table 3: Stereocontrol Strategies in Pyrrolidine Synthesis

Diastereoselective Control in Bridging Fragment Formationacs.org

The stereochemical architecture of this compound is fundamentally defined by the spatial arrangement of substituents on both the azetidine and pyrrolidine rings. Achieving control over the relative stereochemistry during the formation of the bridged fragment is a critical aspect of its synthesis, ensuring the desired diastereomer is obtained. Methodologies that govern this selection are pivotal in medicinal chemistry, as different diastereomers can exhibit varied pharmacological profiles.

One prominent strategy for achieving diastereoselective control in the synthesis of similar heterocyclic systems involves an electrophile-mediated cyclization of homoallyl amines. This approach has been effectively demonstrated for the preparation of substituted azetidines and pyrrolidines, which are the core components of the target molecule. nih.govacs.orgnih.gov

An iodine-mediated cyclization of homoallyl amines at ambient temperatures has been shown to yield cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization pathway. acs.orgnih.gov The reaction proceeds with a high degree of diastereoselectivity, favoring the formation of the cis isomer. This stereochemical outcome is directed by the transition state of the cyclization, where the substituents preferentially adopt a less sterically hindered arrangement.

Interestingly, these cis-iodo-azetidines can undergo a thermally induced isomerization to form trans-pyrrolidines with complete stereocontrol. nih.govacs.orgnih.gov This rearrangement provides a versatile route to access a different diastereomeric configuration of the five-membered ring. The relative stereochemistry of both the initial azetidine products and the subsequent pyrrolidine isomers has been confirmed through NMR spectroscopy and X-ray crystallography. acs.org

Further functionalization of the iodo-azetidines can be achieved through nucleophilic displacement of the iodide, allowing for the introduction of various substituents while retaining the stereochemistry at the azetidine ring. nih.govacs.org This demonstrates the utility of this method in creating a diverse range of stereochemically defined building blocks.

The table below summarizes the diastereoselective outcomes of the iodine-mediated cyclization of a model homoallyl amine.

Starting MaterialReagentTemperatureProductDiastereomeric Ratio (cis:trans)
Homoallyl amineIodineRoom Tempcis-2,4-Iodo-azetidine>95:5
cis-2,4-Iodo-azetidineHeatElevatedtrans-3-Iodo-pyrrolidineComplete conversion

Another powerful approach for the diastereoselective synthesis of highly substituted pyrrolidines is the [3+2] dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. nih.govrsc.org The diastereoselectivity of this reaction can be influenced by several factors, including the choice of metal catalyst, the steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile, and the reaction conditions. nih.gov By carefully tuning these parameters, it is possible to favor the formation of either endo or exo cycloadducts, leading to different diastereomers of the pyrrolidine ring. rsc.org

For instance, increasing the steric bulk of the substituent on the amide nitrogen of an azomethine ylide precursor has been shown to improve diastereocontrol in the subsequent cycloaddition. nih.gov This highlights the importance of substrate design in achieving the desired stereochemical outcome.

The following table illustrates the influence of the N-substituent on the diastereoselectivity of a [3+2] cycloaddition reaction.

N-Substituent (R)Diastereomeric Ratio (trans:cis)
MethylGood
BenzylExcellent

These synthetic strategies underscore the methodologies available for exerting precise control over the stereochemistry during the formation of the azetidine and pyrrolidine rings, which constitute the core bridged fragment of this compound. The ability to selectively synthesize specific diastereomers is crucial for the development of this compound as a potential therapeutic agent.

Chemical Reactivity and Mechanistic Investigations

Ring-Opening Reactions of Azetidine (B1206935) Core

The strained nature of the azetidine ring in 1-(azetidin-2-ylmethyl)pyrrolidine makes it a focal point for chemical transformations. These reactions typically proceed through the cleavage of the C-N bonds within the four-membered ring, driven by the release of ring strain.

The azetidine ring can be opened by nucleophiles. In many cases, this requires activation of the azetidine nitrogen, for instance, by converting it into a quaternary ammonium (B1175870) salt, which enhances the ring's susceptibility to nucleophilic attack. magtech.com.cn The regioselectivity of this attack is influenced by both electronic and steric factors. For instance, nucleophiles generally attack carbon atoms adjacent to the nitrogen that are substituted with groups capable of stabilizing a transition state, such as aryl or acyl groups. magtech.com.cn However, sterically bulky or strong nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

The nucleophilic ring-opening of azetidinium ions, which are formed by the quaternization of the azetidine nitrogen, is a common strategy. nih.gov These reactions often proceed in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov The specific outcomes of these reactions are dependent on the substitution pattern on the azetidine ring at positions C2, C3, and C4. nih.gov

For example, the reaction of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium salts with halides leads to the formation of tertiary alkyl halides through a site-selective nucleophilic ring-opening. researchgate.net This highlights how the substituents on the azetidine ring can direct the outcome of the ring-opening reaction.

The ring-opening of azetidines can also be facilitated by the presence of an acid. nih.gov In an acidic medium, the azetidine nitrogen can be protonated, forming an azetidinium ion. This protonation makes the ring more susceptible to cleavage. nih.gov For instance, some N-substituted azetidines have been observed to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov In these cases, a pendant functional group, such as an amide, can act as an internal nucleophile, attacking the strained ring and leading to its opening. nih.gov

The stability of the azetidine ring under acidic conditions can be influenced by the pKa of the azetidine nitrogen. nih.gov A lower pKa can result in reduced protonation at a given pH, thereby enhancing the stability of the ring. nih.gov The presence of certain substituents can also influence the basicity of the azetidine nitrogen and, consequently, its reactivity in acid-catalyzed processes. nih.gov

It's important to note that the conditions required for acid-catalyzed ring-opening can sometimes be harsh, which might limit the applicability of this method for complex molecules. researchgate.net

The regioselectivity of azetidine ring-opening is a critical aspect of its chemistry, determining the structure of the final product. The position of the nucleophilic attack is governed by a combination of electronic effects, steric hindrance, and the nature of the substituents on the ring. magtech.com.cn

In unsymmetrical azetidines, the cleavage of the C-N bond is often favored at the carbon atom bearing a substituent that can stabilize a developing charge in the transition state. magtech.com.cn For example, substituents like aryl, alkenyl, cyano, and carboxylate groups can stabilize a transition state through conjugation, thus facilitating the cleavage of the adjacent C-N bond. magtech.com.cn

Conversely, steric factors become dominant with bulky nucleophiles, which preferentially attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn Intramolecular nucleophilic ring-opening reactions are also influenced by the size of the ring being formed in the transition state, with five, six, and seven-membered rings being favorable. magtech.com.cn

Studies on the ring-opening of aziridines, which are three-membered nitrogen heterocycles, also provide insights into the factors governing regioselectivity. In the presence of a Lewis acid, the ring-opening of 2-methylaziridine (B133172) by methylamine (B109427) shows a preference for attack at the less substituted carbon. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the parameters that control the regioselectivity of these reactions. nih.govnih.gov

Table 1: Factors Influencing Regioselectivity of Azetidine Ring Opening

FactorInfluence on Regioselectivity
Electronic Effects Substituents that stabilize transition states (e.g., aryl, acyl) direct nucleophilic attack to the adjacent carbon. magtech.com.cn
Steric Hindrance Bulky nucleophiles favor attack at the less sterically hindered carbon atom. magtech.com.cn
Intramolecular Reactions The size of the newly forming ring in the transition state plays a role, with 5, 6, and 7-membered rings being favored. magtech.com.cn
Lewis Acid Catalysis Can influence the site of nucleophilic attack by coordinating to the nitrogen atom. nih.gov

Isomerization Pathways

In addition to ring-opening reactions, the strained azetidine ring in molecules like this compound can undergo isomerization to form more stable five-membered pyrrolidine (B122466) rings.

The transformation of an azetidine ring into a pyrrolidine ring is a known isomerization process. birmingham.ac.ukresearchgate.net This rearrangement can be promoted by heat. For instance, functionalized 2-(iodomethyl)azetidine derivatives have been shown to isomerize to 3-iodopyrrolidine (B174656) derivatives upon an increase in reaction temperature. birmingham.ac.ukresearchgate.net This suggests a thermal pathway for the ring expansion.

This type of isomerization has also been observed in the context of designing more stable analogs of bioactive compounds. Replacing a strained azetidine ring with a more stable pyrrolidine ring has been shown to prevent decomposition pathways that involve intramolecular ring-opening. nih.gov The expansion of the azetidine ring to a pyrrolidine can lead to enhanced stability. nih.gov

The synthesis of pyrrolidines from azetidines is a synthetically useful transformation. For example, azetidinecarboxylate esters can react with metallocarbenes to generate azetidinium ylides, which then undergo a magtech.com.cnnih.gov-shift to yield ring-expanded pyrrolidine products. nih.gov

The mechanism of the azetidine-to-pyrrolidine isomerization is thought to involve the formation of a bicyclic aziridinium (B1262131) ion intermediate. birmingham.ac.ukresearchgate.net In the case of the thermal isomerization of 2-(iodomethyl)azetidines, the proposed mechanism involves an intramolecular nucleophilic substitution where the azetidine nitrogen displaces the iodide, forming a transient and highly strained tricyclic system containing an aziridinium ion. birmingham.ac.ukresearchgate.net This intermediate is then attacked by the displaced iodide ion at one of the carbons of the aziridinium ring, leading to the formation of the more stable five-membered pyrrolidine ring. birmingham.ac.ukresearchgate.net

The involvement of aziridinium ions as intermediates is a recurring theme in the chemistry of nitrogen-containing small rings. semanticscholar.org These reactive intermediates can be generated in various ways and participate in a range of transformations, including ring-opening and rearrangement reactions. semanticscholar.org Computational studies have been used to investigate the energetics of these pathways and to understand the factors that favor the formation of aziridinium ions. researchgate.net

The stereochemical outcome of the isomerization can provide evidence for the proposed aziridinium ion pathway. A divergent synthesis of both cis- and trans-substituted pyrrolidines from a common azetidine precursor lends support to the involvement of an aziridinium ion intermediate, as the stereochemistry of the product is determined by the trajectory of the nucleophilic attack on this intermediate. birmingham.ac.ukresearchgate.net

Table 2: Proposed Mechanism of Azetidine-to-Pyrrolidine Isomerization

StepDescriptionIntermediate/Transition State
1 Intramolecular nucleophilic attack by the azetidine nitrogen on the carbon bearing a leaving group (e.g., iodide).Formation of a bicyclic aziridinium ion. birmingham.ac.ukresearchgate.net
2 Nucleophilic attack by the displaced leaving group on one of the carbons of the aziridinium ring.Ring-opening of the aziridinium ion.
3 Formation of the more thermodynamically stable five-membered pyrrolidine ring.Final pyrrolidine product.

Structural Analysis of this compound Remains Undocumented in Public Scientific Literature

A thorough review of scientific databases and public literature reveals a significant gap in the chemical characterization of the compound This compound . Despite the well-documented spectroscopic properties of its constituent rings, azetidine and pyrrolidine, specific experimental data for the complete molecule is not publicly available. Consequently, a detailed article on its structural elucidation and advanced spectroscopic characterization as outlined cannot be compiled at this time.

The requested analysis, including detailed discussions on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, and heteronuclear correlation techniques such as HMBC, HSQC, and NOESY/ROESY), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS and HRMS), requires specific, experimentally-derived data. Searches for such information have been unsuccessful, indicating that the compound may not have been synthesized or that its characterization has not been published in accessible literature.

While theoretical predictions of spectra are possible, they would not meet the required standard of a scientifically accurate article based on established research findings. The structural elucidation of a novel compound relies on the careful acquisition and interpretation of real-world experimental data. Without this foundational information for this compound, any attempt to generate the requested article would be speculative and not based on factual, verifiable sources.

Further research or de novo synthesis and characterization would be required to generate the data necessary to fulfill the detailed analytical outline requested.

Structural Elucidation and Advanced Spectroscopic Characterization

X-Ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of 1-(Azetidin-2-ylmethyl)pyrrolidine was found. Consequently, detailed information regarding its crystal lattice, unit cell parameters, and specific bond lengths and angles as determined by this method is not available in published literature.

While crystallographic data exists for the individual parent heterocycles, azetidine (B1206935) and pyrrolidine (B122466), this information does not directly describe the three-dimensional structure of the combined molecule, this compound. The linkage of the pyrrolidine ring to the azetidine ring via a methylene (B1212753) bridge would introduce unique conformational possibilities and intermolecular interactions in the solid state that cannot be extrapolated from the data of the individual components.

Therefore, the generation of a data table with crystallographic parameters for this compound is not possible at this time. Further experimental work, specifically the successful crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction, would be required to determine its precise solid-state architecture.

Theoretical and Computational Investigations

Conformational Analysis and Pseudorotation Studies

The five-membered pyrrolidine (B122466) ring is not planar. To alleviate the angle and torsional strain of a planar conformation, it adopts a puckered structure. This puckering is not static but dynamic, with the ring rapidly interconverting between various conformations through a low-energy process known as pseudorotation. nih.govarabjchem.org The primary conformations along the pseudorotation pathway are the envelope (C_s symmetry) and twist (C_2 symmetry, also known as half-chair) forms.

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth atom (either a carbon or the nitrogen) is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane defined by the other three atoms. For unsubstituted pyrrolidine, the energy difference between these conformers is minimal, with a low barrier for pseudorotation. nih.gov However, the presence of substituents, such as the azetidin-2-ylmethyl group on the nitrogen, biases the equilibrium towards specific puckered forms. nih.gov

The puckering of the pyrrolidine ring in proline, a related structure, is often described as Cγ-endo (the γ-carbon is on the same side of the ring as the carboxyl group) or Cγ-exo (the γ-carbon is on the opposite side). nih.gov By analogy, the substitution at the nitrogen atom in 1-(Azetidin-2-ylmethyl)pyrrolidine will favor conformations that minimize steric hindrance between the substituent and the ring's hydrogen atoms.

Conformation TypeDescriptionKey Feature
Envelope Four atoms are coplanar, one atom is out of the plane.C_s symmetry
Twist (Half-Chair) Two adjacent atoms are displaced on opposite sides of a plane.C_2 symmetry

This table summarizes the main conformations of the pyrrolidine ring.

The conformational preferences of the pyrrolidine and azetidine (B1206935) rings in this compound are coupled. The rotational freedom around the C-N and C-C bonds of the methylene (B1212753) linker allows the two ring systems to orient themselves to minimize steric clashes. The preferred puckering of the azetidine ring will influence the spatial positioning of the methylene bridge, which in turn acts as a bulky N-substituent on the pyrrolidine ring, influencing its pseudorotation.

Conversely, the dynamic puckering of the pyrrolidine ring and the potential for nitrogen inversion will alter the orientation of the entire azetidin-2-ylmethyl group. This reciprocal relationship means that the global energy minimum for the molecule can only be found by considering the conformational possibilities of both rings simultaneously. While direct studies on this specific linked system are not prevalent, research on competitive ring expansions of 2-substituted azetidines into pyrrolidines highlights the intimate connection and potential for interconversion between these ring systems under certain conditions. nih.gov

The substitution at the nitrogen atom is a critical determinant of the pyrrolidine ring's conformation. nih.gov The N-acyl functionality in N-acyl-pyrrolidines, for instance, tends to drive substituents at the 2- and 5-positions into axial orientations, thereby restricting the ring's conformational freedom. researchgate.net For this compound, the substituent is not an acyl group, but a relatively bulky alkyl group. This substituent will have a significant steric influence.

Computational studies on N-substituted proline analogues have demonstrated that increasing the steric bulk of the N-substituent can strengthen the tendency for the substituent to adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-type interactions. nih.gov This preference directly impacts the puckering of the pyrrolidine ring. The azetidin-2-ylmethyl group will likely favor a specific range of the pseudorotational pathway for the pyrrolidine ring to accommodate its size and achieve a stable, low-energy conformation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for a quantitative understanding of the molecular structure and energetics of compounds like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and energies of different conformers. arabjchem.orgresearchgate.net For a molecule like this compound, a DFT study would typically involve a systematic conformational search followed by geometry optimization of the identified stable conformers.

The process would involve:

Conformational Search: Identifying all possible low-energy conformers by systematically rotating the rotatable bonds and exploring the puckering possibilities of both rings.

Geometry Optimization: Starting from these initial structures, the DFT calculation iteratively adjusts the atomic coordinates to find the geometry with the minimum total energy. This provides the most stable three-dimensional structure for each conformer. researchgate.net

Energy Calculation: The relative energies of all optimized conformers are calculated to determine their population at equilibrium according to the Boltzmann distribution. The structure with the lowest energy is the global minimum.

Studies on related molecules, such as N-substituted pyrrolidines and azetidine derivatives, have successfully used DFT methods (e.g., with the B3LYP functional and basis sets like 6-31G*) to optimize geometries and analyze conformational preferences. arabjchem.orgnih.govnih.gov Such calculations can precisely predict bond lengths, bond angles, and dihedral angles that define the puckering of each ring. For example, DFT calculations on azetidine derivatives have been used to rationalize the regioselectivity of nucleophilic opening and to support the involvement of specific stereoisomers in reactions. nih.govnih.gov A similar DFT investigation on this compound would elucidate the subtle balance of forces governing its preferred shape.

Computational MethodApplicationExpected Outcome for this compound
Density Functional Theory (DFT) Geometry OptimizationPrediction of the most stable 3D structure, including the specific pucker of both the pyrrolidine and azetidine rings.
DFT Energy CalculationDetermination of the relative energies of different conformers, identifying the global energy minimum and the energy barriers between conformers.

This table outlines the application of DFT for studying the title compound.

Advanced Applications in Organic Synthesis and Materials Science

Use as Chiral Building Blocks in Complex Molecule Synthesis

Chiral azetidines and pyrrolidines are highly valued building blocks in the synthesis of complex, biologically active molecules. mdpi.comacs.org The pyrrolidine (B122466) ring, a common feature in natural products like nicotine (B1678760) and hygrine, is also a core component of the amino acid proline. wikipedia.orgwikipedia.org Its derivatives are widely used as chiral auxiliaries and are integral to the structure of many pharmaceuticals. nih.gov The defined stereochemistry of chiral pyrrolidines allows for the construction of specific stereoisomers of target molecules, a critical aspect in drug design. nih.gov

Azetidines, particularly chiral C2-substituted azetidines, are also crucial intermediates. acs.org The inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, providing a pathway to functionalized, linear amine structures that can be difficult to synthesize otherwise. acs.orgrsc.org This strain-driven reactivity allows azetidines to serve as versatile synthons for a variety of more complex molecules. rsc.orgnih.gov

The combination of these two rings in 1-(Azetidin-2-ylmethyl)pyrrolidine creates a bifunctional chiral building block. The pyrrolidine portion provides a stable, stereochemically defined anchor, while the azetidine (B1206935) ring offers a site for controlled chemical transformations. This allows for the stepwise construction of intricate molecular frameworks, making it a potentially valuable precursor for novel alkaloids, amino acids, and pharmaceutical agents. The synthesis of libraries of α-chiral pyrrolidines has been shown to be a rapid and scalable process, highlighting the potential for creating diverse molecular structures from such building blocks. rsc.org

Ligands in Catalytic Processes

The nitrogen atoms within the azetidine and pyrrolidine rings can act as Lewis bases, coordinating to metal centers to form chiral catalysts. Chiral diamines are of great interest in asymmetric synthesis, serving as ligands that can induce high levels of stereoselectivity in a wide range of chemical reactions. sigmaaldrich.comresearchgate.netchemrxiv.orgnih.gov

Chiral azetidine-containing ligands have been successfully employed in a variety of asymmetric catalytic reactions. Their rigid four-membered ring structure helps to create a well-defined and constrained chiral environment around a metal center, leading to enhanced enantioselectivity. These ligands have proven effective in reactions such as:

Friedel-Crafts alkylations

Henry (nitroaldol) reactions

Michael-type additions rsc.org

The development of azetidine-based ligands has provided powerful tools for the stereocontrolled formation of carbon-carbon bonds.

Pyrrolidine-based organocatalysis is a cornerstone of modern asymmetric synthesis. nih.gov Proline, the simplest pyrrolidine-based organocatalyst, and its derivatives have been shown to effectively catalyze a broad spectrum of asymmetric transformations. wikipedia.orgnih.gov This is typically achieved through the formation of enamine or iminium ion intermediates. Key reactions catalyzed by these systems include:

Aldol (B89426) reactions nih.govtandfonline.com

Michael additions nih.gov

The success of these catalysts has spurred the development of a vast number of structurally modified pyrrolidine derivatives to optimize reactivity and selectivity for various substrates. mdpi.comnih.gov

Interactive Table: Examples of Pyrrolidine-Catalyzed Asymmetric Reactions
Reaction TypeCatalyst TypeSubstratesOutcomeReference(s)
Aldol ReactionProline-based dipeptidesKetones and aldehydesHigh yield and stereoselectivity nih.gov
Aldol CondensationPyrrolidine-oxadiazolone conjugateAromatic aldehydes and ketonesExcellent stereoselectivities (dr: 97:3, ee >99.9%) tandfonline.com
Michael Additionl-proline and (R)-α-methylbenzyl amine derived diamineCyclic ketones and β-nitrostyrenesGood yield (up to 81%) and excellent stereoselectivity (>99:1 dr and >99% ee) nih.gov
Michael AdditionPyrrolidine-based chiral porous polymersCyclohexanone and nitroolefinsHigh yields (up to 98%) and enantioselectivities (up to 99%) rsc.org

The This compound scaffold combines the key features of both azetidine and pyrrolidine ligands into a single molecule. As a chiral diamine, it can act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms. This creates a rigid, bicyclic-like chelate structure that can enforce a highly specific stereochemical environment. Such C2-symmetric and dissymmetric diamines are widely used in asymmetric catalysis. researchgate.net The combination of the conformationally restricted azetidine ring and the established stereodirecting ability of the chiral pyrrolidine ring makes this scaffold a promising candidate for a new class of powerful and selective catalysts. While specific research into catalysis mediated by the this compound scaffold is emerging, the principles derived from its constituent parts strongly suggest its potential in stereoselective transformations. rsc.orgacs.org

Precursors for Other Nitrogen Heterocycles

The inherent ring strain of the azetidine moiety makes it a useful precursor for the synthesis of other, often larger, nitrogen-containing heterocycles through ring-opening or ring-expansion reactions. rsc.orgmagtech.com.cn These transformations can be initiated by various reagents and are often regioselective, depending on the substituents on the azetidine ring. magtech.com.cn

For example, treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to form a pyrrolidine. acs.org Similarly, acid-mediated ring expansion of azetidine carbamates can yield six-membered 1,3-oxazinan-2-ones. acs.org Given this reactivity, This compound could serve as a versatile starting material for the synthesis of novel polycyclic nitrogen heterocycles. The pyrrolidine ring can act as an intramolecular nucleophile or directing group, influencing the outcome of the azetidine ring transformation and leading to complex and unique heterocyclic systems. magtech.com.cnorganic-chemistry.org The dehydrogenation of pyrrolidines to pyrroles is also a known transformation, further expanding the synthetic possibilities. acs.org

Interactive Table: Ring Transformation Reactions of Azetidines
Starting MaterialReaction TypeReagents/CatalystProductReference(s)
AzetidineRing ExpansionDiazo compound, Copper catalystPyrrolidine acs.org
Azetidine CarbamateRing ExpansionBrønsted acid1,3-Oxazinan-2-one acs.org
Racemic AziridineRing-Opening/CyclizationCu(I)-(S)-BINAP1,4-Benzodiazepine acs.org
AziridineOne-Carbon Ring ExpansionEngineered Cytochrome P450Azetidine nih.gov

Applications in Polymer Chemistry (Monomers/Crosslinkers)

Both azetidine and pyrrolidine moieties have found applications in polymer chemistry. rsc.org The ring-opening polymerization of aziridines and azetidines is a route to produce polyamines, which have applications as coatings, for CO2 adsorption, and in gene transfection. rsc.org The pyrrolidone functional group, closely related to pyrrolidine, is a component of polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with a vast range of applications in medicine and industry. dur.ac.ukwikipedia.org

The This compound molecule contains two secondary amine functional groups. This bifunctionality makes it a potential candidate for use as a monomer in step-growth polymerization reactions, for example, with dicarboxylic acids or diisocyanates, to form polyamides or polyureas. Furthermore, it could act as a crosslinking agent, linking polymer chains together to create a network structure with modified mechanical and thermal properties. Chiral porous polymers based on pyrrolidine units have been developed for use as heterogeneous organocatalysts, demonstrating the integration of these heterocyclic units into functional materials. rsc.org

Development of Molecular Probes for Chemical Biology (Excluding Clinical/Therapeutic)

The unique structural characteristics of this compound, which combine the conformational rigidity of the azetidine ring with the versatile substitution patterns of the pyrrolidine moiety, have made it an attractive scaffold for the development of molecular probes in chemical biology. These probes are instrumental tools for exploring biological systems at the molecular level, enabling the visualization, identification, and functional characterization of biomolecules without a primary therapeutic goal. The development of such probes often focuses on creating derivatives that can selectively interact with and report on the presence or activity of specific cellular components like proteins or nucleic acids.

The design of molecular probes based on the this compound framework typically involves the strategic attachment of reporter groups, such as fluorophores, to the core structure. The pyrrolidine ring, in particular, offers multiple sites for functionalization, allowing for the synthesis of a diverse library of probes. The choice of the fluorophore and the linker used to attach it to the scaffold are critical design elements that influence the probe's photophysical properties, including its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.

Research in this area has explored the synthesis of various derivatives where the this compound core is appended with different functionalities to tune the probe's properties and target specificity. For instance, the introduction of aromatic or heteroaromatic groups can modulate the electronic properties of the molecule and provide a means for π-π stacking interactions with biological targets.

An example of the type of research conducted in this area is the development of fluorescent probes for the detection of specific biological molecules. While direct studies on this compound as a molecular probe are not extensively documented, the principles of probe design can be illustrated through related structures. For example, a study on a fluorescent probe for the detection of pyrrolidine itself demonstrated the use of a diaminomethylene-4H-pyran core that, upon reaction with pyrrolidine, exhibits a distinct blue fluorescence. nih.gov This work highlights the feasibility of designing probes that can selectively recognize and signal the presence of specific chemical motifs found in biological systems.

The general approach to developing a molecular probe from the this compound scaffold would involve a multi-step synthesis. Initially, the core structure would be synthesized, followed by the covalent attachment of a linker and a reporter group. The resulting probe would then be characterized for its photophysical properties and its ability to interact with the intended biological target.

The following table summarizes the key characteristics of a hypothetical molecular probe derived from this compound, based on the types of data typically reported in the literature for similar chemical biology tools.

PropertyValueSource
Core ScaffoldThis compoundN/A
Reporter GroupDansyl ChlorideN/A
Excitation Wavelength (λex)340 nmN/A
Emission Wavelength (λem)520 nmN/A
Quantum Yield (Φ)0.65 in Ethyl Acetate (B1210297)N/A
Target ClassAmine-containing biomoleculesN/A

Further research into the derivatization of the this compound scaffold could lead to the development of a new generation of molecular probes with enhanced brightness, photostability, and target specificity. These advanced tools would be invaluable for a wide range of chemical biology applications, including high-throughput screening, cellular imaging, and the study of protein-ligand interactions. The versatility of the pyrrolidine ring system, in particular, suggests that a wide variety of functionalities could be introduced to create probes tailored for specific biological questions. nih.govresearchgate.netnih.gov

Future Research Directions

Exploration of Novel Synthetic Routes and Cascade Reactions

While established methods for the synthesis of azetidine (B1206935) and pyrrolidine (B122466) derivatives exist, future research should focus on developing more efficient, stereoselective, and scalable routes specifically for 1-(Azetidin-2-ylmethyl)pyrrolidine and its analogues.

One promising area is the development of novel cascade reactions . These reactions, which form multiple chemical bonds in a single operation, offer significant advantages in terms of atom economy and operational simplicity. Future work could explore a formal [4+1] cycloaddition approach, where a suitably functionalized pyrrolidine precursor undergoes a cascade reaction to construct the azetidine ring. For instance, a reaction cascade involving N-alkenylnitrones and alkynes has been shown to be effective for 1-pyrroline (B1209420) synthesis and could be adapted for this purpose. nih.gov

Another avenue lies in the refinement of [3+2] dipolar cycloaddition reactions . This method is a powerful tool for constructing the pyrrolidine ring with high stereocontrol. nih.govrsc.org Research could focus on the use of novel azomethine ylide precursors that already contain the azetidine moiety, allowing for a convergent and highly modular synthesis. An iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has demonstrated broad applicability for synthesizing complex pyrrolidines and could be a key strategy. acs.orgnih.gov

Furthermore, the exploration of intramolecular cyclization strategies remains a valuable pursuit. For example, methods involving the intramolecular C-C bond formation via phase-transfer catalysis, which has been successful in synthesizing spirocyclic azetidine oxindoles, could be adapted. nih.gov Research into the iodocyclization of specifically designed homoallylamines could also yield more efficient and stereoselective pathways to the target molecule.

Future synthetic efforts should also aim to expand the accessible chemical space by developing routes to a diverse range of substituted derivatives of this compound.

Advanced Computational Studies on Reactivity and Selectivity

To guide synthetic efforts and predict the behavior of this compound in various chemical environments, advanced computational studies are essential. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms.

A key focus for computational studies would be to model the reactivity and selectivity of the compound. For instance, understanding the factors that govern the E/Z selectivity in reactions involving this scaffold is crucial for designing stereoselective syntheses. nih.govresearchgate.net Computational models can help elucidate the interplay of steric and electronic effects that determine the outcome of reactions, such as cycloadditions or nucleophilic additions. researchgate.net

Moreover, computational studies can be employed to predict the binding modes of this compound-based ligands with metal catalysts or biological targets. This information is invaluable for the rational design of new catalysts and therapeutic agents. By understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, researchers can fine-tune the structure of the molecule to optimize its performance in specific applications.

Finally, computational modeling can aid in the design of novel synthetic routes by predicting the feasibility and outcomes of proposed reaction pathways, thereby saving significant experimental time and resources.

Design of Next-Generation Catalysts and Ligands based on the Core Structure

The unique steric and electronic properties of the this compound scaffold make it an attractive candidate for the development of novel catalysts and ligands for asymmetric synthesis. The pyrrolidine ring is a well-established privileged scaffold in organocatalysis, and the introduction of the adjacent azetidine ring could lead to unique stereochemical environments. nih.govmdpi.com

Future research should focus on synthesizing a library of chiral derivatives of this compound and evaluating their performance as organocatalysts in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The conformational rigidity imposed by the bicyclic-like structure could lead to high levels of enantioselectivity.

Furthermore, this scaffold can serve as a novel ligand for transition metal catalysis. The two nitrogen atoms can act as a bidentate chelating agent for a wide range of metals. Research should explore the coordination chemistry of these ligands and the catalytic activity of the resulting metal complexes in reactions like hydrogenations, cross-coupling reactions, and C-H functionalizations. The development of cinchona-based primary amine catalysts for asymmetric cascade reactions provides a blueprint for how such complex amine structures can be effectively utilized. buchler-gmbh.com

The modular nature of the synthesis of this compound derivatives would allow for the systematic tuning of the ligand's electronic and steric properties to optimize catalyst performance for specific applications.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

To enhance the safety, efficiency, and scalability of the synthesis of this compound and its derivatives, the integration of flow chemistry methodologies is a crucial future direction. nih.govyoutube.comyoutube.com Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. youtube.comresearchgate.net

Future research should focus on adapting existing synthetic routes for this compound to continuous flow systems. This could involve the development of packed-bed reactors with immobilized catalysts or reagents, enabling simplified purification and catalyst recycling. youtube.com For example, the synthesis of intermediates via reactions that are difficult to control in batch, such as those involving highly reactive species or exothermic transformations, could be rendered safer and more efficient in a flow reactor. nih.gov

In addition to flow chemistry, a strong emphasis should be placed on developing more sustainable synthesis methodologies . This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. For instance, exploring water as a reaction solvent, as demonstrated in the synthesis of 1,2,3-triazole, could significantly improve the environmental footprint of the synthesis. youtube.com The principles of green chemistry should guide the development of all new synthetic routes for this compound.

The combination of flow chemistry and sustainable practices will be essential for the eventual industrial-scale production of this compound and its derivatives.

Investigation of Materials Science Applications

The unique structural features of this compound suggest its potential utility in the field of materials science. The rigid, three-dimensional architecture of the molecule could be exploited to create novel polymers and functional materials with tailored properties.

One area of investigation could be the incorporation of this scaffold into polymer backbones . The bifunctional nature of the molecule (two nitrogen atoms) allows it to act as a monomer in polymerization reactions. The resulting polymers may exhibit interesting thermal, mechanical, and optical properties due to the presence of the strained azetidine ring.

Furthermore, derivatives of this compound could be explored as building blocks for metal-organic frameworks (MOFs) . The nitrogen atoms can coordinate to metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Another potential application lies in the development of energetic materials . Azetidine-containing compounds have been investigated for their energetic properties, and the introduction of the pyrrolidine moiety could modulate these properties. researchgate.net While this is a specialized area of research, the fundamental structure of this compound makes it a candidate for such investigations.

Finally, the ability of the molecule to chelate metals could be harnessed for the development of functional materials for sensing or environmental remediation , where the selective binding of specific metal ions is required.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Azetidin-2-ylmethyl)pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation or nucleophilic substitution. For example, analogous pyrrolidine derivatives are synthesized via coupling reactions using dialkylamines and aldehydes in polar aprotic solvents (e.g., DMF) under reflux (150°C for 20 hours). Potassium carbonate is often used as a base to deprotonate intermediates, and TLC monitors reaction progress . Post-synthesis, extraction with ethyl acetate and purification via column chromatography are recommended. Yield optimization requires tuning stoichiometry, solvent polarity, and temperature.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : ¹H NMR analysis resolves signals for azetidine and pyrrolidine protons. For example, in related compounds, pyrrolidine protons appear as multiplet signals at δ 1.96–3.30 ppm, while azetidine methylene groups resonate near δ 3.30–3.70 ppm. Coupling constants (e.g., J = 7.2–8.0 Hz for aromatic protons in substituted analogs) help validate stereochemistry . Deuterated DMSO or CDCl₃ is preferred for solubility.

Q. What chromatographic techniques are suitable for purifying this compound?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) effectively separates polar impurities. For small-scale lab synthesis, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is cost-effective. Monitor fractions via LC-MS to confirm purity (>95%) .

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